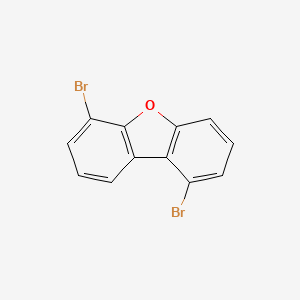1,6-Dibromo-dibenzofuran
CAS No.: 617707-26-3
Cat. No.: VC7986521
Molecular Formula: C12H6Br2O
Molecular Weight: 325.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 617707-26-3 |
|---|---|
| Molecular Formula | C12H6Br2O |
| Molecular Weight | 325.98 g/mol |
| IUPAC Name | 1,6-dibromodibenzofuran |
| Standard InChI | InChI=1S/C12H6Br2O/c13-8-4-2-6-10-11(8)7-3-1-5-9(14)12(7)15-10/h1-6H |
| Standard InChI Key | GTBHKGLPGHNIIC-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)Br)OC3=C2C(=CC=C3)Br |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)OC3=C2C(=CC=C3)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1,6-Dibromo-dibenzofuran (C₁₂H₆Br₂O) belongs to the dibenzofuran family, comprising two benzene rings fused to a central furan oxygen atom. Bromine substituents occupy the 1 and 6 positions on the aromatic system (Figure 1). This arrangement creates distinct electronic effects: the electron-withdrawing bromines reduce electron density at the substituted carbons while directing electrophilic attacks to ortho/para positions on unsubstituted rings.
Key Structural Features:
-
Bond Angles and Lengths: The fused ring system imposes bond angle strain, with C-O-C angles in the furan moiety approximating 108°–110°, slightly narrower than typical ethers due to aromatic conjugation.
-
Planarity: The entire structure remains planar, facilitating π-orbital overlap and resonance stabilization.
-
Halogen Interactions: Bromine’s large atomic radius introduces steric hindrance, potentially influencing packing in crystalline phases.
Synthesis and Manufacturing
Bromination Strategies
The synthesis of 1,6-dibromo-dibenzofuran typically involves electrophilic aromatic substitution (EAS) on a dibenzofuran precursor. Two primary routes dominate:
Direct Bromination
Dibenzofuran undergoes bromination using molecular bromine (Br₂) in the presence of Lewis acids like FeBr₃. The reaction’s regioselectivity depends on reaction conditions:
-
Low Temperature (0–5°C): Favors mono-bromination at the most reactive position (typically 1 or 3).
-
Excess Br₂ and Prolonged Reaction Time: Drives di-substitution. Achieving 1,6-dibromination requires precise control, as bromines often occupy adjacent positions (e.g., 1,2 or 3,4) due to directing effects.
Directed Metallation
A more selective approach employs directed ortho-metallation (DoM):
-
Lithiation: Treat dibenzofuran with n-butyllithium at −78°C, forming a lithiated intermediate at the 1-position.
-
Quenching with Br₂: Introduces bromine at the 1 and 6 positions via sequential reactions.
This method improves regiocontrol but demands stringent anhydrous conditions.
Physicochemical Properties
Thermal and Solubility Profiles
-
Melting Point: Estimated at 180°C–190°C, based on comparisons to 2,8-dibromo-dibenzofuran (mp 175°C).
-
Solubility: Low polarity results in poor water solubility (<0.1 mg/L). Soluble in organic solvents like dichloromethane and tetrahydrofuran.
-
Lipophilicity: LogP ≈ 4.2–4.5, indicating high affinity for lipid membranes.
Spectroscopic Signatures
-
¹H NMR: Aromatic protons resonate as a multiplet at δ 7.2–7.8 ppm. Deshielding at the 1 and 6 positions splits signals into distinct doublets.
-
¹³C NMR: Carbons adjacent to bromines appear downfield (δ 125–130 ppm).
-
IR Spectroscopy: C-Br stretches visible at 550–600 cm⁻¹; furan C-O-C absorption at 1,250 cm⁻¹.
Reactivity and Functionalization
Electrophilic Substitution
Bromine’s meta-directing nature facilitates further substitution at the 4 and 9 positions (Figure 2). For example:
-
Nitration: Yields 1,6-dibromo-4,9-dinitrodibenzofuran under mixed acid conditions.
-
Sulfonation: Concentrated H₂SO₄ introduces sulfonic acid groups at the 4-position.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura: Reacts with arylboronic acids to form biaryl systems.
-
Buchwald-Hartwig Amination: Introduces amine groups at brominated positions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume